H-Ile-MCA (free base)
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Overview
Description
H-Isoleucine-7-amino-4-methylcoumarin (H-Ile-Amc) is a synthetic peptide substrate commonly used in biochemical research. It is particularly valuable for measuring the enzymatic activity of proteases, especially serine proteases involved in coagulation and fibrinolysis. The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in various diagnostic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Isoleucine-7-amino-4-methylcoumarin typically involves the coupling of isoleucine with 7-amino-4-methylcoumarin. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of H-Isoleucine-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC). The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
H-Isoleucine-7-amino-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between isoleucine and 7-amino-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin moiety .
Common Reagents and Conditions
The enzymatic reactions involving H-Isoleucine-7-amino-4-methylcoumarin typically occur under physiological conditions, with a neutral pH and body temperature. Common reagents include buffer solutions to maintain the pH and various proteases, such as thrombin, Factor Xa, and plasmin .
Major Products Formed
The major product formed from the enzymatic cleavage of H-Isoleucine-7-amino-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits strong fluorescence. This property is exploited in various assays to measure protease activity .
Scientific Research Applications
H-Isoleucine-7-amino-4-methylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Isoleucine-7-amino-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes the peptide bond between isoleucine and 7-amino-4-methylcoumarin and catalyzes its hydrolysis. This reaction releases the fluorescent 7-amino-4-methylcoumarin, which can be detected spectrophotometrically. The intensity of the fluorescence is proportional to the proteolytic activity of the enzyme, allowing for quantitative measurements .
Comparison with Similar Compounds
H-Isoleucine-7-amino-4-methylcoumarin is unique in its specific application as a fluorescent substrate for proteases. Similar compounds include:
H-Leucine-7-amino-4-methylcoumarin: Another peptide substrate with a similar structure but different amino acid, used for similar applications.
H-Valine-7-amino-4-methylcoumarin: A variant with valine instead of isoleucine, also used in protease assays.
H-Alanine-7-amino-4-methylcoumarin: A simpler substrate with alanine, used for studying different proteases.
These compounds share the common feature of releasing 7-amino-4-methylcoumarin upon enzymatic cleavage, but they differ in their amino acid components, which can affect their specificity and reactivity with different proteases .
Properties
IUPAC Name |
2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILEIUKVIPULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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